molecular formula C6H6ClNO B1451806 2-Chloro-4-methylpyridin-3-ol CAS No. 884494-70-6

2-Chloro-4-methylpyridin-3-ol

Cat. No.: B1451806
CAS No.: 884494-70-6
M. Wt: 143.57 g/mol
InChI Key: KLEQEGMDNINOTL-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridin-3-ol is a chemical compound with the CAS Number: 884494-70-6. It has a molecular weight of 143.57 and its IUPAC name is 2-chloro-4-methyl-3-pyridinol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

A synthetic method of a non-neferide ketone intermediate 4-amino-5-methylpyridine-2-alcohol, which involves 2-chloro-4-amino-5-methylpyridine, has been disclosed . The method involves a closed reaction using toluene as a solvent or a high-temperature violent reflux using o-xylene as a solvent under alkaline conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO/c1-4-2-3-8-6 (7)5 (4)9/h2-3,9H,1H3 . The molecular formula is C6H6ClNO .


Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Separation and Purification Processes : 2-Chloro-4-methylpyridin-3-ol, as a derivative of pyridine, plays a role in the synthesis of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are used for its purification, achieving high purity levels (Su Li, 2005).
  • Photochemical Isomerization and Antimicrobial Activity : The photochemical E (trans) to Z (cis) isomerization of this compound derivatives has been studied for their antimicrobial properties (Gangadasu et al., 2009).
  • Preparative Chlorination : Methylazines including this compound undergo preparative chlorination yielding various chloromethylpyridines, useful in further chemical synthesis (Rubina et al., 1989).
  • Preparation Methods : Different methods have been explored for the preparation of this compound, involving reactions with various chlorinating agents and from different starting materials (Zhao Bao, 2003).

Applications in Material Science and Engineering

  • Electroluminescent Properties in Platinum(II) Complexes : this compound is used in synthesizing mono-cyclometalated platinum(II) complexes, which have significant applications in electroluminescent devices (Ionkin et al., 2005).
  • Synthesis of Organic Acid–Base Salts : The compound is involved in forming various proton-transfer complexes, which are significant in the study of organic acid-base salts and their hydrogen-bonding features (Khalib et al., 2014).

Other Chemical Syntheses

  • Functionalization in Cognition Enhancer Drug Synthesis : The compound has been used in the synthesis of cognition enhancer drugs, showing the versatility of its chemical functionalization (Pesti et al., 2000).
  • Synthesis of Oxychloride Cement : It also finds application in the synthesis of specific types of cement, indicating its utility in construction material chemistry (Fan, 2008).

Safety and Hazards

The safety information for 2-Chloro-4-methylpyridin-3-ol includes the GHS07 pictogram, with the signal word “Warning”. The hazard statements are H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-chloro-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEQEGMDNINOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654168
Record name 2-Chloro-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-70-6
Record name 2-Chloro-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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